1-[2-(2-pyridinyl)ethyl]-4-Piperidinone
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Overview
Description
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone is a heterocyclic organic compound that features a piperidinone ring substituted with a pyridinyl ethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced with other functional groups under appropriate conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .
Comparison with Similar Compounds
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone can be compared with other similar compounds, such as:
1-[2-(Pyridin-4-yl)ethyl]piperazine: This compound has a similar structure but features a piperazine ring instead of a piperidinone ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are synthesized through different routes and have distinct pharmacological profiles. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
41661-58-9 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylethyl)piperidin-4-one |
InChI |
InChI=1S/C12H16N2O/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11/h1-3,7H,4-6,8-10H2 |
InChI Key |
SPTQKBOLERELTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=CC=N2 |
Origin of Product |
United States |
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